Poly(ethylene glycol) dimethyl ether (NHD)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

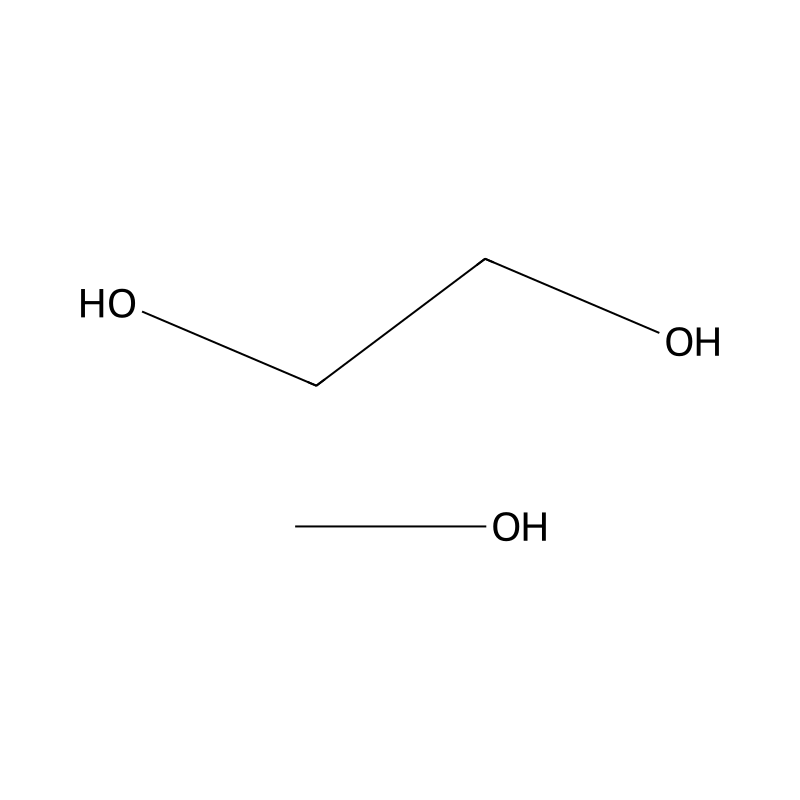

Poly(ethylene glycol) dimethyl ether, commonly referred to as NHD, is a versatile compound with the molecular formula and a CAS number of 24991-55-7. It is characterized by its light yellow transparent liquid form at room temperature, with a melting point of 52-55 °C and a boiling point exceeding 250 °C . This compound is recognized for its non-polar solvent properties and is functionally related to ethylene glycol, making it suitable for various industrial applications .

- Esterification: Reacting with carboxylic acids to form esters.

- Dehydration: In the presence of strong acids, it can lose water to form cyclic ethers.

- Nucleophilic substitution: The ether oxygen can act as a nucleophile in reactions with alkyl halides.

The synthesis of NHD often involves the reaction of ethylene glycol with methyl sulfate or other alkylating agents under controlled conditions .

The synthesis of poly(ethylene glycol) dimethyl ether can be achieved through various methods:

- One-Step Process: Involves reacting ethylene glycol with sodium hydroxide and methyl sulfate under specific conditions (temperature between 30-90 °C) to yield the desired product .

- Sodium Alkoxide Method: This method utilizes sodium metal to generate ethylene glycol monomethyl ethers, which are then methylated using methyl chloride to produce poly(ethylene glycol) dimethyl ether .

- Direct Etherification: Ethylene oxide can be reacted directly with methanol in the presence of an acid catalyst.

These methods allow for the control of molecular weight and purity of the final product.

Poly(ethylene glycol) dimethyl ether is widely utilized across various industries due to its unique properties:

- Desulfurization and Decarbonization: It serves as an efficient solvent for removing sulfur dioxide and carbon dioxide from gaseous mixtures in chemical fertilizer plants .

- Solvent in Organic Synthesis: Its ability to dissolve a wide range of organic compounds makes it valuable in chemical synthesis processes.

- Textile Industry: Used in light textile printing and dyeing applications due to its solvent properties .

- Pharmaceuticals: Acts as an excipient in drug formulations due to its biocompatibility.

Studies on the interactions of poly(ethylene glycol) dimethyl ether with other compounds are crucial for understanding its behavior in various applications. Its role as a solvent facilitates interactions with polar and non-polar substances, enhancing solubility and reactivity. Furthermore, its low toxicity profile makes it suitable for use in biological systems where biocompatibility is essential.

Poly(ethylene glycol) dimethyl ether shares similarities with several other compounds, particularly those within the polyethylene glycol family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| Poly(ethylene glycol) | Water-soluble polymer used as a lubricant and excipient | Linear structure; varies significantly in molecular weight | |

| Poly(ethylene glycol) monomethyl ether | Soluble in both water and organic solvents | Contains one methyl group; less hydrophilic | |

| Dimethyl sulfoxide | Polar aprotic solvent used in pharmaceuticals | Stronger polar solvent; higher toxicity | |

| Polypropylene glycol | Used in cosmetics and pharmaceuticals | Different polymer backbone; hydrophobic nature |

Poly(ethylene glycol) dimethyl ether stands out due to its specific application as a desulfurization agent while maintaining favorable safety profiles compared to other solvents like dimethyl sulfoxide.